molecular formula C22H20Cl2N4O5 B1259150 Tivozanib hydrochloride anhydrous CAS No. 682745-43-3

Tivozanib hydrochloride anhydrous

Cat. No.: B1259150
CAS No.: 682745-43-3
M. Wt: 491.3 g/mol
InChI Key: NVOQFPILSQNESS-UHFFFAOYSA-N
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Description

Tivozanib Hydrochloride is the hydrochloride salt of tivisanib, an orally bioavailable inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2 and 3 with potential antiangiogenic and antineoplastic activities. Tivozanib binds to and inhibits VEGFRs 1, 2 and 3, which may result in the inhibition of endothelial cell migration and proliferation, inhibition of tumor angiogenesis and tumor cell death. VEGFR tyrosine kinases, frequently overexpressed by a variety of tumor cell types, play a key role in angiogenesis.

Scientific Research Applications

Oncology

Tivozanib has been primarily studied for its effectiveness in treating advanced renal cell carcinoma (RCC). Clinical trials have demonstrated its potential as a first-line treatment option:

  • Phase III Trials : A significant study compared tivozanib with sorafenib in patients with metastatic RCC. Results indicated that while tivozanib improved progression-free survival (PFS) compared to sorafenib (median PFS of 11.9 months vs. 5.5 months), it did not significantly enhance overall survival (OS) .
  • Efficacy in Advanced Cases : Tivozanib has shown promising results in patients who have undergone two or more systemic therapies, demonstrating a median OS of approximately 29.3 months .

Combination Therapies

Research is ongoing into the combination of tivozanib with other therapeutic agents to enhance treatment efficacy:

  • Glioblastoma and Colorectal Carcinoma : Tivozanib is currently being evaluated in Phase II clinical trials for these malignancies, aiming to assess its effectiveness beyond RCC .

Clinical Trial Data

The TIVO-3 trial involved 343 patients randomized to receive either tivozanib or sorafenib. The safety profile showed that hypertension and dysphonia were more prevalent in the tivozanib group, while sorafenib was associated with higher rates of hand-foot skin reactions and diarrhea .

Adverse EventsTivozanib (%)Sorafenib (%)
Hypertension4434
Dysphonia215
Hand-foot skin reaction1454
Diarrhea2333

Long-term Outcomes

In a cohort study focusing on patients treated with tivozanib after failure of other therapies, the median duration of exposure was reported at around 197 days, indicating sustained treatment engagement and potential benefits in managing advanced RCC .

Properties

CAS No.

682745-43-3

Molecular Formula

C22H20Cl2N4O5

Molecular Weight

491.3 g/mol

IUPAC Name

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrochloride

InChI

InChI=1S/C22H19ClN4O5.ClH/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;/h4-11H,1-3H3,(H2,25,26,27,28);1H

InChI Key

NVOQFPILSQNESS-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.Cl

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.Cl

Key on ui other cas no.

682745-43-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-{2-Chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}-N′-(5-methyl-3-isoxazolyl)urea (2 g) produced in Production Example was added to and was completely dissolved in N,N-dimethylformamide (10 mL) at 80° C. The solution was allowed to cool to room temperature, and 12 N hydrochloric acid (202 mL) was then added thereto, followed by stirring for one hr. The reaction solution was heated to 80° C., 1-propanol (60 mL) of 80° C. was added thereto, and the mixture was stirred at 80° C. After the precipitation of crystals was confirmed, the solution was cooled to 5° C. and was stirred at that temperature overnight. The resultant precipitate was collected by filtration, and the filtered product was dried under the reduced pressure to give a form II crystal of N-{2-chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}-N′-(5-methyl-3-isoxazolyl)urea hydrochloride (1.81 g, yield 83.8%).
Quantity
202 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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